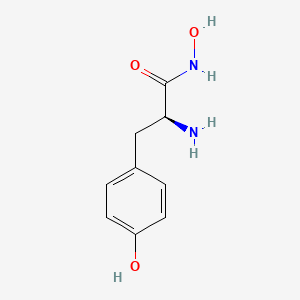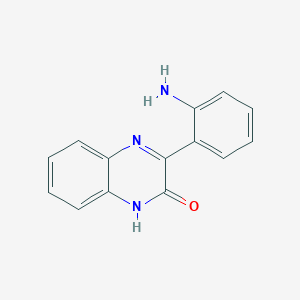
3-(2-氨基苯基)喹喔啉-2(1H)-酮
描述
3-(2-aminophenyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core with an amino group at the 2-position and a phenyl group at the 3-position
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenyl)quinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with 2-hydroxyquinoxaline. One efficient method involves the use of methyl perfluoroalk-2-ynoates, which undergoes consecutive intermolecular Michael addition and intramolecular cyclization . This method provides good yields and is considered efficient and mild.
Industrial Production Methods
While specific industrial production methods for 3-(2-aminophenyl)quinoxalin-2(1H)-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
3-(2-aminophenyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Substitution reactions, particularly at the amino group, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: 3-acylated quinoxalin-2(1H)-ones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various functionalized quinoxaline derivatives.
作用机制
The mechanism of action of 3-(2-aminophenyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-one: Lacks the amino and phenyl groups, making it less versatile in terms of functionalization.
2-Phenylquinoxaline: Lacks the amino group, which reduces its potential for biological activity.
2-Aminoquinoxaline: Lacks the phenyl group, affecting its chemical reactivity and applications.
Uniqueness
3-(2-aminophenyl)quinoxalin-2(1H)-one stands out due to the presence of both the amino and phenyl groups, which enhance its chemical reactivity and potential for functionalization. This makes it a valuable compound for various applications in chemistry, biology, and industry .
属性
IUPAC Name |
3-(2-aminophenyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-2-1-5-9(10)13-14(18)17-12-8-4-3-7-11(12)16-13/h1-8H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPFVKXVLLERHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919607 | |
| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91658-79-6 | |
| Record name | NSC97031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 3-(2-aminophenyl)quinoxalin-2(1H)-ones and methyl perfluoroalk-2-ynoates?
A1: The reaction between 3-(2-aminophenyl)quinoxalin-2(1H)-ones and methyl perfluoroalk-2-ynoates provides a novel and efficient pathway for synthesizing perfluoroalkylated benzoazepinoquinoxaline derivatives []. This reaction proceeds through a consecutive intermolecular Michael addition followed by intramolecular cyclization, leading to good yields of the desired product. This method is particularly interesting because it introduces perfluoroalkyl groups, known for their unique properties, into the benzoazepine framework, potentially leading to compounds with novel biological activities.
Q2: Why is the synthesis of novel benzoazepinoquinoxaline derivatives important for drug development?
A2: While the provided research [] focuses on the synthesis method itself, it highlights the potential of these compounds for drug development. Benzoapzepines and quinoxalines are both recognized as privileged structures in medicinal chemistry, displaying a wide range of biological activities. Combining these two pharmacophores within a single molecule, especially with the introduction of perfluoroalkyl groups, opens up possibilities for discovering new drugs with improved potency, selectivity, and pharmacokinetic properties. This approach could be particularly valuable in targeting diseases where existing treatments are ineffective or have significant side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


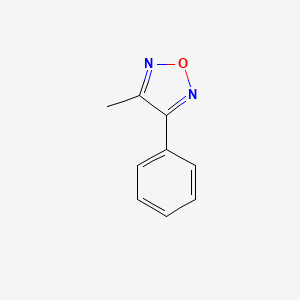



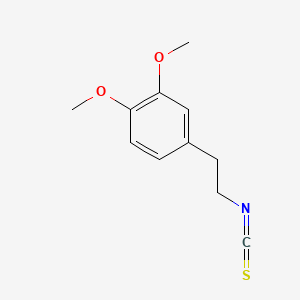
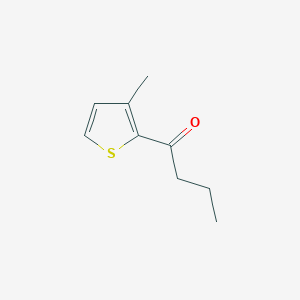
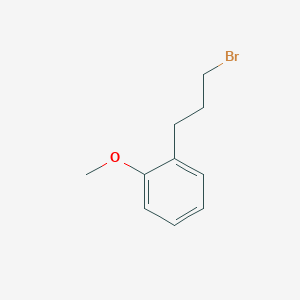
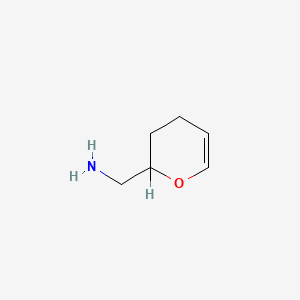

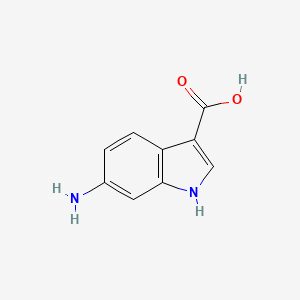

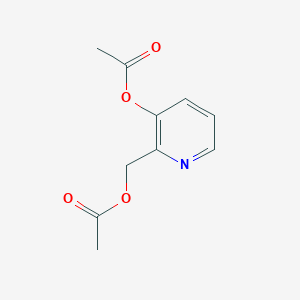
![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)
